1-(benzo[d]isoxazol-3-yl)-N-(2-(benzofuran-2-yl)-2-hydroxypropyl)methanesulfonamide
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Description
1-(benzo[d]isoxazol-3-yl)-N-(2-(benzofuran-2-yl)-2-hydroxypropyl)methanesulfonamide is a useful research compound. Its molecular formula is C19H18N2O5S and its molecular weight is 386.42. The purity is usually 95%.
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Scientific Research Applications
- Benzofuran derivatives have been investigated for their antioxidant potential. This compound may exhibit antioxidant activity, which is crucial for protecting cells from oxidative stress and preventing various diseases .
- Some benzofuran-based molecules have demonstrated anti-HIV-1 activity. Further research could explore whether this compound exhibits similar effects against the human immunodeficiency virus .
- Leishmaniasis is a parasitic disease caused by Leishmania species. Benzofuran derivatives have been studied as potential antileishmanial agents. Investigating the efficacy of this compound against Leishmania parasites could be valuable .
- Benzofuran derivatives have shown antifungal properties. Researchers could explore whether this compound has inhibitory effects against specific fungal pathogens .
- Some phthalide derivatives (related to benzofuran compounds) are known for their herbicidal properties. Investigating whether this compound can effectively control weeds or unwanted plant growth could be an interesting avenue of research .
- Benzofuran derivatives serve as important intermediates in the synthesis of other heterocyclic systems. For instance, they play a role in generating 2,3-dihydro-1H-isoindol-1-one derivatives. Researchers could explore novel synthetic routes using this compound as an intermediate .
Antioxidant Properties
Anti-HIV-1 Activity
Antileishmanial Properties
Antifungal Activity
Herbicidal Potential
Synthetic Intermediates
properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-(1,2-benzoxazol-3-yl)methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-19(22,18-10-13-6-2-4-8-16(13)25-18)12-20-27(23,24)11-15-14-7-3-5-9-17(14)26-21-15/h2-10,20,22H,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVVLKFEJSUUKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)CC1=NOC2=CC=CC=C21)(C3=CC4=CC=CC=C4O3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzo[d]isoxazol-3-yl)-N-(2-(benzofuran-2-yl)-2-hydroxypropyl)methanesulfonamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.